molecular formula C6H12N2O2 B1486173 2-(2-Hydroxyethyl)cyclopropanecarbohydrazide CAS No. 2167077-28-1

2-(2-Hydroxyethyl)cyclopropanecarbohydrazide

Cat. No.: B1486173
CAS No.: 2167077-28-1
M. Wt: 144.17 g/mol
InChI Key: RAOLQUXITHDMJW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)cyclopropanecarbohydrazide is a chemical compound with a cyclopropane ring substituted with a hydroxyethyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Knoevenagel condensation of 2-furfuraldehyde with malonic acid, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyethyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbohydrazide moiety can be reduced to form amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)cyclopropanecarbohydrazide, particularly in its anticancer activity, involves the inhibition of key enzymes and pathways essential for cancer cell proliferation. Molecular docking studies have shown that the compound can bind to the colchicine binding site, disrupting microtubule formation and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

    Cyclopropanecarbohydrazide: Lacks the hydroxyethyl group but shares the carbohydrazide moiety.

    2-Hydroxyethylhydrazine: Contains the hydroxyethyl group but lacks the cyclopropane ring.

    Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the hydroxyethyl and carbohydrazide groups.

Uniqueness: 2-(2-Hydroxyethyl)cyclopropanecarbohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-hydroxyethyl)cyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-8-6(10)5-3-4(5)1-2-9/h4-5,9H,1-3,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOLQUXITHDMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyethyl)cyclopropanecarbohydrazide
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2-(2-Hydroxyethyl)cyclopropanecarbohydrazide
Reactant of Route 3
2-(2-Hydroxyethyl)cyclopropanecarbohydrazide
Reactant of Route 4
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2-(2-Hydroxyethyl)cyclopropanecarbohydrazide
Reactant of Route 5
2-(2-Hydroxyethyl)cyclopropanecarbohydrazide
Reactant of Route 6
2-(2-Hydroxyethyl)cyclopropanecarbohydrazide

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